molecular formula C17H12F4N4O2 B2970783 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1209199-55-2

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2970783
CAS No.: 1209199-55-2
M. Wt: 380.303
InChI Key: VTRNNINACCHRFQ-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a heterocyclic urea derivative featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyl group and a urea linkage to a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O2/c18-11-7-5-10(6-8-11)9-14-24-25-16(27-14)23-15(26)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRNNINACCHRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole ring and fluorinated phenyl groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C18H16F4N4O
  • IUPAC Name : this compound

The presence of the 4-fluorobenzyl and trifluoromethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The oxadiazole moiety may facilitate binding to molecular targets involved in various metabolic pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes in bacterial fatty acid synthesis, suggesting a potential antibacterial mechanism.

Antimicrobial Activity

Research indicates that related compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related oxadiazole derivatives:

CompoundPathogenMIC (µg/mL)Activity Level
Compound AE. coli25Moderate
Compound BS. aureus10Strong
Compound CP. aeruginosa30Weak

While specific data for this compound is limited, its structural analogs have demonstrated significant antibacterial properties, suggesting potential efficacy against similar pathogens.

Anticancer Activity

In vitro studies on structurally related compounds indicate potential anticancer properties. For example, compounds containing oxadiazole rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The following table highlights findings from recent studies:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound DHeLa (cervical cancer)15Apoptosis induction
Compound EMCF7 (breast cancer)20Cell cycle arrest

Although direct studies on the specific compound are scarce, these findings suggest that similar oxadiazole derivatives may possess anticancer activity.

Case Studies

Case Study 1: Antibacterial Activity
A study conducted on various fluorinated oxadiazoles demonstrated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study noted that the presence of fluorine atoms improved lipophilicity and facilitated better membrane penetration.

Case Study 2: Anticancer Properties
In another investigation focused on oxadiazole derivatives, researchers found that a compound similar to this compound showed promising results against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth through apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Cores

(a) 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a)
  • Structure : Contains a thiazole ring and piperazine-linked hydrazinyl moiety.
  • Properties : Yield = 74.9%, m.p. = 190–192 °C, ESI-MS m/z = 694.3.
  • The piperazine-hydrazine side chain may enhance solubility but reduce metabolic stability relative to the simpler oxadiazole-urea structure .
(b) 1-(4-(3,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea (12)
  • Structure : Pyrazole core with difluorophenyl and trifluoromethyl groups.
  • Properties : Synthesized via isocyanate-amine coupling in THF.
  • Comparison : The pyrazole ring’s aromaticity and nitrogen positioning differ from oxadiazole, affecting π-π stacking and hydrogen-bonding patterns. The trifluoromethyl group aligns with the target compound, suggesting shared hydrophobic interactions in target binding .
(c) 1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea
  • Structure : Thiadiazole core with ethoxy-dimethoxyphenyl and fluorophenyl groups.
  • Properties : Molecular weight = 418.45 g/mol.
  • Comparison : Thiadiazole’s sulfur atom introduces polarizability and van der Waals interactions distinct from oxadiazole’s oxygen and nitrogen. The ethoxy and methoxy substituents may enhance solubility but reduce membrane permeability compared to the fluorobenzyl group .
Table 1: Key Properties of Selected Urea Derivatives
Compound Core Yield (%) Melting Point (°C) ESI-MS m/z Key Substituents
Target Compound* Oxadiazole N/A N/A N/A 4-Fluorobenzyl, 2-(trifluoromethyl)phenyl
2a Thiazole 74.9 190–192 694.5 Piperazine-hydrazine, benzyloxy
12 Pyrazole N/A N/A N/A 3,4-Difluorophenyl, trifluoromethyl
Molecule A101 Oxadiazole N/A N/A N/A Perfluoroethoxy, pyrrolidinyl-thiazolidinone

*Data inferred from analogs; direct experimental data unavailable in provided evidence.

Functional Group Impact Analysis

  • Fluorine/Trifluoromethyl Groups : Present in all compared compounds, these groups enhance electronegativity and lipophilicity, promoting target affinity and resistance to oxidative metabolism .
  • Urea Linkage: Critical for hydrogen-bond donor/acceptor capacity.
  • Heterocyclic Cores : Oxadiazole (target) vs. thiazole (2a) vs. pyrazole (12):
    • Oxadiazole : High metabolic stability due to aromaticity and reduced susceptibility to enzymatic cleavage.
    • Thiazole : Enhanced π-stacking but susceptible to metabolic oxidation at sulfur.
    • Pyrazole : Flexible nitrogen positions allow varied binding modes but may reduce rigidity .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and (e.g., isocyanate-amine coupling or heterocycle formation via cyclization). However, the fluorobenzyl substitution may require specialized protecting groups .
  • Structural Data Gaps: No crystallographic or computational data for the target compound are provided. Analogous isostructural compounds (e.g., ) suggest planar conformations with perpendicular fluorophenyl groups, which could influence packing and solubility .

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